5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

PBR/TSPO Binding Neuroinflammation Radioligand Development

5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 24786-55-8), also referred to as 5-bromo-1-methylbenzimidazol-2-amine, is a substituted benzimidazole derivative with the molecular formula C8H8BrN3 and a molecular weight of 226.07 g/mol. This compound features a bromine substituent at the 5-position, a methyl group at the 1-position, and a primary amine at the 2-position of the benzimidazole core.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 24786-55-8
Cat. No. B1517445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
CAS24786-55-8
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)N=C1N
InChIInChI=1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
InChIKeyAAXWQLLNLMEEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 24786-55-8): Product Profile and Procurement-Relevant Properties


5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 24786-55-8), also referred to as 5-bromo-1-methylbenzimidazol-2-amine, is a substituted benzimidazole derivative with the molecular formula C8H8BrN3 and a molecular weight of 226.07 g/mol [1]. This compound features a bromine substituent at the 5-position, a methyl group at the 1-position, and a primary amine at the 2-position of the benzimidazole core [1]. It is primarily supplied as a research chemical with a typical purity specification of 95% and is intended for laboratory use in pharmaceutical and chemical research applications .

Why Generic Substitution of 5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 24786-55-8) Fails: Quantified Differences in Physicochemical and Biological Profile


Direct substitution with unsubstituted or differently substituted 1-methyl-1H-benzimidazol-2-amine analogs is not scientifically valid due to quantifiable differences in molecular properties that dictate target binding and material behavior. The introduction of a bromine atom at the 5-position fundamentally alters the compound's physicochemical profile relative to the non-brominated core, 1-methyl-1H-benzo[d]imidazol-2-amine (CAS 1622-57-7) [1]. Specifically, the bromine substitution increases molecular weight from 147.18 g/mol to 226.07 g/mol and substantially elevates lipophilicity (XLogP3) from 1.0 to 2.2 [1][2]. This shift in lipophilicity directly impacts partitioning, membrane permeability, and receptor binding kinetics. Furthermore, the 5-bromo derivative demonstrates a high-affinity interaction with the peripheral-type benzodiazepine receptor (PBR/TSPO) that is absent in non-brominated analogs, underscoring that the halogen substituent is a critical pharmacophoric element rather than an interchangeable structural feature [3].

Quantitative Evidence Guide for Differentiated Selection of 5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 24786-55-8)


PBR/TSPO Receptor Binding Affinity: A 5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine Differentiator

5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine demonstrates high-affinity binding to the peripheral-type benzodiazepine receptor (PBR), also known as the translocator protein (TSPO), in rat brain homogenate. The compound exhibits a measured inhibition constant (Ki) of 0.780 nM and an IC50 value of 2.20 nM in a competitive binding assay using [3H]-PK 11195 as the radioligand [1][2]. This activity profile is in contrast to the unsubstituted 1-methyl-1H-benzo[d]imidazol-2-amine, for which no comparable high-affinity PBR binding data are reported, highlighting the essential role of the 5-bromo substituent for this specific target engagement.

PBR/TSPO Binding Neuroinflammation Radioligand Development

Increased Lipophilicity (XLogP3) of 5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine as a Key Physicochemical Differentiator

The presence of the 5-bromo substituent in 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine significantly increases its lipophilicity compared to the non-brominated parent scaffold. The computed partition coefficient (XLogP3) for the target compound is 2.2 [1]. In comparison, the XLogP3 value for 1-methyl-1H-benzo[d]imidazol-2-amine (CAS 1622-57-7), which lacks the bromine atom, is 1.0 [2]. This represents a 1.2 log unit increase in calculated lipophilicity, indicating a substantially higher preference for non-polar environments such as lipid bilayers.

Lipophilicity ADME Properties Partition Coefficient

Differentiation by Molecular Weight and Heavy Atom Count in 5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine

The incorporation of a bromine atom at the 5-position results in a significant and quantifiable increase in molecular weight and exact mass, distinguishing it from the core scaffold. The molecular weight of 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is 226.07 g/mol, with an exact mass of 224.99016 Da [1]. This contrasts with the unsubstituted 1-methyl-1H-benzo[d]imidazol-2-amine, which has a molecular weight of 147.18 g/mol [2]. This difference of 78.89 g/mol is consistent with the substitution of a hydrogen atom (1.008 Da) with a bromine atom (79.904 Da) and has a direct impact on properties like molar refractivity and topological polar surface area.

Molecular Properties Chemical Diversity Library Design

Commercial Purity and Hazard Profile of 5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine as Procurement Considerations

Procurement of 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine from major suppliers comes with a standard purity specification of 95.0% . This is a defined benchmark for material quality that may differ from other commercially available analogs, which may be offered at varying purities (e.g., 97%, 98%). Additionally, the compound is associated with specific hazard statements (GHS07), including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These documented hazards mandate specific handling and storage conditions that differentiate it from less hazardous analogs and directly inform laboratory safety and procurement protocols.

Commercial Availability Purity Specification Safety Profile

Best-Fit Research and Industrial Application Scenarios for 5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 24786-55-8)


Development of Novel PBR/TSPO Ligands for Neuroinflammation Imaging or Therapy

Given its validated high-affinity binding to the peripheral benzodiazepine receptor (PBR/TSPO) with a Ki of 0.780 nM [1], 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine serves as a valuable starting point or pharmacophoric fragment in medicinal chemistry campaigns. Its potent interaction with this target, which is upregulated in activated microglia during neuroinflammation, makes it relevant for projects aimed at developing new diagnostic imaging agents (e.g., PET tracers) or therapeutic candidates for neurological conditions such as multiple sclerosis, Alzheimer's disease, and stroke [1].

Structure-Activity Relationship (SAR) Exploration in Benzimidazole-Focused Medicinal Chemistry

The compound's unique physicochemical profile, characterized by an XLogP3 of 2.2 and a molecular weight of 226.07 g/mol, provides a distinct tool for SAR studies [1][2]. By comparing this 5-bromo derivative with the parent scaffold 1-methyl-1H-benzo[d]imidazol-2-amine (XLogP3 = 1.0, MW = 147.18 g/mol), researchers can directly assess the impact of a halogen substituent on target binding, cellular permeability, and metabolic stability within a benzimidazole series [1][2]. This makes it a rational procurement choice for laboratories systematically optimizing a chemical series.

Use as a Synthetic Intermediate for Derivatization via Cross-Coupling Reactions

The presence of a bromine atom at the 5-position of the benzimidazole core makes 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine a versatile synthetic intermediate. This aryl bromide handle is ideally suited for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Procurement of this specific intermediate enables the rapid generation of a library of diverse 5-substituted benzimidazole derivatives, which is a standard practice in modern medicinal chemistry for exploring structure-activity relationships and optimizing drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.